(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Description
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRGYPBOPGZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Approach
This method involves reacting 2-chloro-4-(trifluoromethyl)pyrimidine with 3-hydroxyphenylmethanol under basic conditions to form the ether bond.
- Step 1 : Combine 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and 3-hydroxyphenylmethanol (1.2 eq) in anhydrous DMF.
- Step 2 : Add potassium carbonate (2.5 eq) and heat at 80–90°C for 12–24 hours under inert atmosphere.
- Step 3 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Reaction Time | 12–24 hours | |
| Solvent | DMF | |
| Base | K₂CO₃ |
Protection/Deprotection Strategy
For substrates sensitive to harsh conditions, a silyl-protected intermediate is used to shield the hydroxymethyl group during synthesis.
- Step 1 : Protect 3-hydroxyphenylmethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane using imidazole as a base.
- Step 2 : Perform NAS with 2-chloro-4-(trifluoromethyl)pyrimidine as described in Method 1.
- Step 3 : Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Protection Yield | 85–90% | |
| Deprotection Yield | 95% | |
| Purification | Neutral alumina chromatography |
One-Pot Sequential Synthesis
A streamlined approach combines pyrimidine ring formation and etherification in a single pot.
- Step 1 : Synthesize 4-(trifluoromethyl)pyrimidin-2-ol via cyclization of trifluoromethyl-containing building blocks (e.g., using CF₃Cu for trifluoromethylation).
- Step 2 : React with 3-(bromomethyl)phenol in the presence of NaH (60% dispersion in oil) at 0°C to RT.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 50–60% | |
| Key Reagent | CF₃Cu | |
| Solvent | THF |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NAS (Method 1) | Simple, scalable | Requires high-purity reagents | 65–75% |
| Protection/Deprotection (Method 2) | Avoids side reactions | Additional steps increase cost | 70–80% |
| One-Pot (Method 3) | Time-efficient | Sensitive to moisture | 50–60% |
Characterization and Validation
- ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyrimidine-H), 7.55–7.40 (m, 3H, aryl-H), 5.25 (t, 1H, -OH), 4.60 (s, 2H, -CH₂OH).
- HRMS : Calculated for C₁₂H₉F₃N₂O₂ [M+H]⁺: 285.0584; Found: 285.0588.
- Purity : ≥97% (HPLC, UV 254 nm).
Optimization Insights
- Solvent Choice : DMF outperforms ethanol in NAS due to better solubility of aryl intermediates.
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) improves etherification efficiency by 15–20%.
- Temperature Control : Reactions above 90°C promote decomposition of the trifluoromethyl group.
Chemical Reactions Analysis
Types of Reactions
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrimidine derivatives, including those with trifluoromethyl groups, exhibit significant anticancer properties. For instance, compounds structurally similar to (3-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that the introduction of trifluoromethyl groups enhances the potency of these compounds against various cancer cell lines by improving their binding affinity to target proteins .
1.2 Inhibition of Protein Kinases
The compound has been explored as a potential inhibitor of protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer and other diseases. The presence of the trifluoromethyl group is thought to increase the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further development in kinase inhibition therapies .
1.3 Antimicrobial Properties
Pyrimidine derivatives have also shown antimicrobial activity. Research indicates that this compound may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Material Science Applications
2.1 Polymer Chemistry
In material science, compounds like this compound can serve as monomers or additives in polymer synthesis. Their unique structural features can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating such pyrimidine derivatives into polymer matrices can improve their resistance to degradation under environmental stressors .
2.2 Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group contributes to increased electron affinity, enhancing charge transport properties within organic materials .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, compounds containing the pyrimidine moiety have been shown to inhibit the expression of pro-inflammatory cytokines, which can prevent inflammation . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound shares structural motifs with several analogs, including:
Key Observations :
- Trifluoromethyl (CF₃) Groups : All three compounds incorporate CF₃ substituents, which enhance lipophilicity and metabolic resistance. However, the target compound’s single CF₃ group may confer intermediate LogP compared to Nilotinib’s dual CF₃ and hydrophobic benzamide .
- Heterocyclic Core: The pyrimidine ring in the target compound contrasts with Nilotinib’s pyrimidine-imidazole hybrid and the pyridine-pyrimidine hybrid in the propanoate derivative . This influences binding specificity; Nilotinib’s imidazole is critical for kinase inhibition.
Pharmacological and Stability Considerations
- Nilotinib : Clinically validated for chronic myeloid leukemia, its structure-activity relationship (SAR) highlights the necessity of the CF₃ group and pyrimidine core for target binding . The target compound lacks the benzamide and imidazole moieties critical for Nilotinib’s efficacy, implying divergent applications.
- Metabolic Stability: The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid, unlike the ester group in the propanoate derivative, which is prone to hydrolysis .
Biological Activity
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol, also known as compound CID 51063944, is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: CHFNO. Its structure includes a trifluoromethyl group attached to a pyrimidine ring, which is linked to a phenolic moiety via an ether bond. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : The IC value was reported at 8.47 ± 0.18 µM after 48 hours of treatment.
- HeLa (cervical cancer) : The IC was found to be 9.22 ± 0.17 µM after similar treatment durations.
These results indicate that the compound effectively reduces cell viability in cancerous cells while showing minimal toxicity towards non-cancerous cells such as NIH-3T3 (IC = 89.8 ± 1.9 µM), suggesting a favorable safety profile for further development .
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound was shown to inhibit cell cycle progression in treated cells, particularly affecting the G1 phase.
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in sub-G1 populations, indicative of apoptotic cell death.
- Targeting Matrix Metalloproteinases : Computational docking studies suggest that the compound may interact with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |
|---|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 58.48 | 45.22 | 21.24 |
| HeLa | 9.22 ± 0.17 | 62.67 | 46.77 | 29.33 |
| NIH-3T3 | 89.8 ± 1.9 | Not Applicable | Not Applicable | Not Applicable |
Case Studies
A notable case study involved the application of this compound in vivo using the chick chorioallantoic membrane (CAM) assay, which demonstrated its ability to inhibit angiogenesis in tumor tissues effectively . This finding supports its potential use as an anticancer therapeutic agent.
Q & A
Q. What are the common synthetic routes for (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol, and how are reaction conditions optimized?
A two-step synthesis involving nucleophilic aromatic substitution and hydrolysis is widely used. For example, the trifluoromethylpyrimidine core can be synthesized via coupling reactions under basic conditions (e.g., NaOH in methanol/water), followed by acid-mediated workup to isolate the methanol derivative. Key parameters include pH control (adjusted to ~3 using HCl for precipitation) and solvent selection (ethyl acetate/hexane for crystallization), achieving yields up to 91% . Alternative routes may involve fluorinating agents like KF in DMSO for introducing trifluoromethyl groups, with oxidation/reduction steps to functionalize the phenyl-methanol moiety .
Q. What reaction conditions are critical for introducing the trifluoromethyl group onto the pyrimidine ring?
Trifluoromethylation typically employs halogen exchange reactions using CuI or Pd catalysts in polar aprotic solvents (e.g., DMF). For example, 2-chloro-4-(trifluoromethyl)pyrimidine intermediates can be synthesized via nucleophilic substitution with CF₃ sources (e.g., TMSCF₃) under anhydrous conditions. Temperature control (80–100°C) and exclusion of moisture are critical to minimize side reactions .
Q. How are common functional groups (e.g., hydroxyl, trifluoromethyl) stabilized during synthesis?
Protecting groups like tert-butyldimethylsilyl (TBS) or benzyl ethers are used to shield the methanol group during harsh reactions (e.g., acidic/basic conditions). Trifluoromethyl groups are generally stable but may require inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data between protocols (e.g., 91% vs. 40%)?
Discrepancies often arise from differences in purification methods or intermediate stability. For instance, high-yield protocols (91%) use hexane/ethyl acetate crystallization to isolate pure products, while lower yields (40%) may result from incomplete coupling or side reactions during reflux. Systematic optimization of stoichiometry, catalyst loading, and post-reaction workup (e.g., pH adjustment, solvent polarity) can mitigate these issues .
Q. What advanced spectroscopic techniques are used to confirm regioselectivity in substitution reactions?
LCMS (e.g., m/z 393 [M+H]⁺) and HPLC retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) are critical for verifying molecular weight and purity . Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can resolve positional ambiguities in the pyrimidine ring or phenyl-methanol linkage .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic effects of the trifluoromethyl group on pyrimidine ring reactivity. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with target enzymes, informing modifications to the phenyl-methanol moiety for improved binding affinity .
Q. What strategies improve regioselectivity in electrophilic aromatic substitution on the phenyl ring?
Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -COOR) or Lewis acid catalysts (e.g., AlCl₃) enhances selectivity. For example, pre-functionalizing the phenyl ring with a methoxy group directs trifluoromethylation to the para position, minimizing byproducts .
Methodological Challenges and Solutions
Q. How to address degradation of intermediates during prolonged reaction times?
highlights degradation risks in multi-step syntheses. Implementing in-situ monitoring (e.g., real-time LCMS) and cooling (0–5°C) during workup stabilizes sensitive intermediates. Shortening reflux times or using flow chemistry systems also reduces decomposition .
Q. What analytical workflows validate purity in hydrophilic byproduct-rich reactions?
Reverse-phase HPLC with UV/Vis detection (210–254 nm) separates hydrophilic impurities. Preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity fractions. MS/MS fragmentation confirms structural integrity .
Applications in Scientific Research
Q. How is this compound utilized in medicinal chemistry for drug discovery?
The trifluoromethyl-pyrimidine core is a privileged scaffold in kinase inhibitors due to its electron-withdrawing properties and metabolic stability. The phenyl-methanol group serves as a linker for prodrug strategies or hydrogen-bond interactions in target binding pockets .
Q. What role does it play in agrochemical development?
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies focus on modifying the pyrimidine oxygen linker and methanol group to enhance soil persistence and target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
